An In-depth Technical Guide to Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate: Core Properties and Synthetic Protocols
An In-depth Technical Guide to Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate: Core Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, also widely known as Adapalene Methyl Ester, is a key chemical intermediate in the synthesis of the third-generation topical retinoid, Adapalene. Its rigid, lipophilic structure, incorporating adamantane, methoxyphenyl, and naphthoate moieties, makes it a crucial building block in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the fundamental properties of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, detailed experimental protocols for its synthesis, and its pivotal role in the production of Adapalene. While this compound is primarily recognized as a precursor, understanding its characteristics is essential for process optimization and the development of efficient manufacturing routes for its pharmacologically active carboxylic acid analogue, Adapalene.
Core Properties
The basic physicochemical properties of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate are summarized in the table below. This data is critical for its handling, characterization, and use in synthetic applications.
| Property | Value |
| Chemical Name | Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate |
| Synonyms | Adapalene Methyl Ester, Adapalene Related Compound B |
| CAS Number | 106685-41-0 |
| Molecular Formula | C₂₉H₃₀O₃ |
| Molecular Weight | 426.55 g/mol |
| Appearance | White to Off-White Solid |
| Melting Point | 223-225 °C |
| Boiling Point | 589.6 ± 50.0 °C (Predicted) |
| Density | 1.185 ± 0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in Chloroform |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Biological Significance
Currently, there is a notable absence of published literature detailing the specific biological activity, receptor binding affinity, or mechanism of action for Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate itself. Its significance in the pharmaceutical field is almost exclusively derived from its role as the penultimate intermediate in the synthesis of Adapalene.[1] It is understood to be a prodrug that is hydrolyzed in vivo to the active carboxylic acid, Adapalene.
Adapalene exerts its therapeutic effects by selectively binding to retinoic acid receptors (RARs), particularly RARβ and RARγ.[] This interaction modulates gene expression, leading to the normalization of keratinocyte differentiation and a reduction in inflammation, which are key pathological factors in acne vulgaris.[1] Therefore, the synthesis of the methyl ester is a critical step in providing the active pharmaceutical ingredient.
Experimental Protocols for Synthesis
The synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate is a well-documented process, with several established methods. The most prominent of these are cross-coupling reactions, such as the Negishi and Suzuki couplings.
Negishi Coupling Method
This method involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.
Experimental Protocol:
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Formation of the Grignard Reagent: In a round-bottom flask under a nitrogen atmosphere, magnesium turnings (1.2 equivalents) are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-(1-adamantyl)-4-bromoanisole (1 equivalent) in anhydrous THF is added dropwise. The reaction may require gentle heating to initiate. The mixture is then refluxed until the magnesium is consumed.
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Transmetalation to the Organozinc Reagent: A solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at room temperature. The mixture is stirred for 1-2 hours.
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Coupling Reaction: To the resulting organozinc solution, Methyl 6-bromo-2-naphthoate (1 equivalent) is added, followed by a catalytic amount of a nickel or palladium complex, such as [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe)).
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Reaction Monitoring and Work-up: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the consumption of the starting materials.[3] Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Purification: The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, typically ethyl acetate, to yield Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate as a solid.[4]
Suzuki Coupling Method
The Suzuki coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.
Experimental Protocol:
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Preparation of the Boronic Acid: 3-(1-Adamantyl)-4-methoxyphenylboronic acid is prepared from 2-(1-adamantyl)-4-bromoanisole via lithium-halogen exchange with n-butyllithium followed by quenching with a trialkyl borate, such as triisopropyl borate, and subsequent acidic workup.
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Coupling Reaction: In a reaction vessel, 3-(1-adamantyl)-4-methoxyphenylboronic acid (1.1 equivalents), Methyl 6-bromo-2-naphthoate (1 equivalent), and a base such as potassium carbonate or potassium phosphate (2-3 equivalents) are dissolved in a suitable solvent system, often a mixture of an organic solvent like toluene or THF and water.
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Catalyst Addition and Reaction: The mixture is degassed by bubbling with nitrogen or argon. A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is then added. The reaction mixture is heated to reflux and stirred until the starting materials are consumed, as monitored by TLC or HPLC.
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Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the pure Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate.
Synthetic Workflow and Hydrolysis
The overall synthetic pathway culminates in the hydrolysis of the methyl ester to yield the final active pharmaceutical ingredient, Adapalene.
Caption: Synthetic pathway from key precursors to Adapalene, highlighting the central role of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate.
Saponification of the Methyl Ester
The final step in the synthesis of Adapalene is the hydrolysis of the methyl ester.
Experimental Protocol:
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Reaction Setup: Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate is dissolved in a mixture of an organic solvent such as THF or methanol and an aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide.
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Hydrolysis: The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete, as indicated by TLC or HPLC.
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Acidification and Isolation: After cooling, the reaction mixture is diluted with water, and the organic solvent is optionally removed by distillation. The aqueous solution is then acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2. This causes the precipitation of the carboxylic acid, Adapalene.
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Purification: The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and then dried. The crude Adapalene can be further purified by recrystallization from a suitable solvent system, such as a mixture of THF and ethyl acetate, to yield the final, high-purity active pharmaceutical ingredient.[5]
Conclusion
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate is a compound of significant interest in medicinal and process chemistry. While it does not possess notable biological activity in its own right, its role as the immediate precursor to the potent retinoid Adapalene makes it a molecule of high importance. A thorough understanding of its chemical properties and the various synthetic routes for its preparation, as detailed in this guide, is fundamental for researchers and professionals involved in the development and manufacturing of dermatological therapies. The provided protocols offer a solid foundation for the efficient and scalable synthesis of this key intermediate, ultimately contributing to the availability of Adapalene for clinical use.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 3. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 4. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Adapalene | 106685-40-9 | >98% [smolecule.com]
